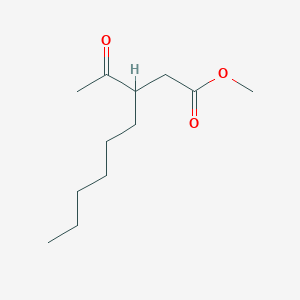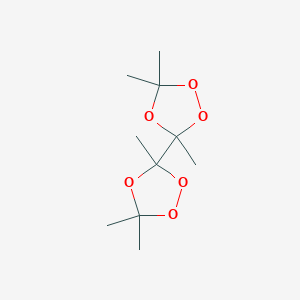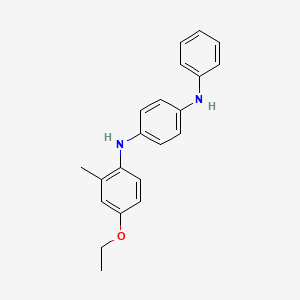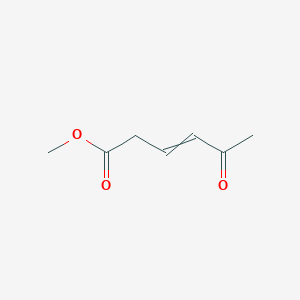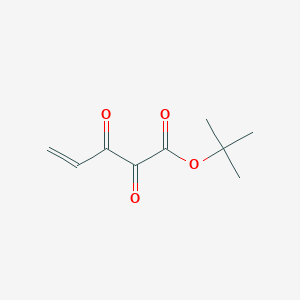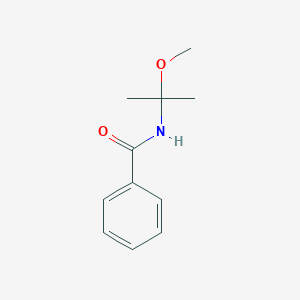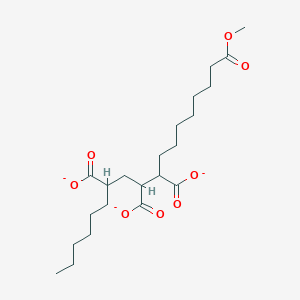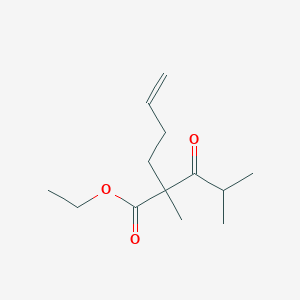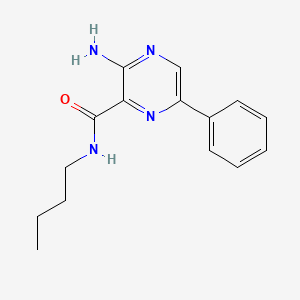![molecular formula C11H15O6- B14303190 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate CAS No. 112241-32-4](/img/structure/B14303190.png)
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate is an organic compound with a complex structure that includes both ester and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybutanoic acid with 3-chloropropyl 2-methylacrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ether linkages.
Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and durability.
作用機序
The mechanism of action of 4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate involves its interaction with various molecular targets. The ester and ether groups can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects at the molecular level.
類似化合物との比較
Similar Compounds
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxopentanoate: Similar structure with an additional carbon in the backbone.
4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.
3-{3-[(2-Methylacryloyl)oxy]propoxy}-3-oxobutanoate: Variation in the position of the ester group.
特性
CAS番号 |
112241-32-4 |
|---|---|
分子式 |
C11H15O6- |
分子量 |
243.23 g/mol |
IUPAC名 |
4-[3-(2-methylprop-2-enoyloxy)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C11H16O6/c1-8(2)11(15)17-7-3-6-16-10(14)5-4-9(12)13/h1,3-7H2,2H3,(H,12,13)/p-1 |
InChIキー |
AZQRVRFRYQYWBI-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)OCCCOC(=O)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


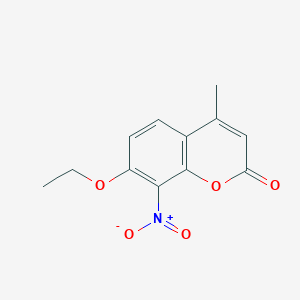

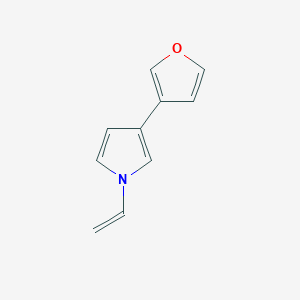
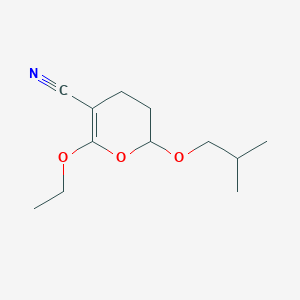
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
